Alpinumisoflavone
Overview
Description
Alpinumisoflavone is a member of isoflavanones and is a natural product found in Maclura pomifera, Ficus nervosa, and other organisms . It has a role as a metabolite .
Synthesis Analysis
The synthesis of Alpinumisoflavone involves the use of polyhydric phenols and p-substituted phenylacetic acid derivatives as the major reactants . The target compounds are synthesized through a multi-step process .Molecular Structure Analysis
The molecular structure of Alpinumisoflavone is characterized by a fused tricyclic system that contains an approximately planar benzopyrone ring fragment . The six-membered pyran ring adopts a half-chair conformation . Both ring systems show an out-of-plane twist .Chemical Reactions Analysis
Alpinumisoflavone has been shown to inhibit viability and regulate the MAPK/PI3K pathway in Hep3B and Huh7 cells . It can depolarize the mitochondrial membrane potential and suppress mitochondrial respiration in HCC cells .Physical And Chemical Properties Analysis
Alpinumisoflavone has a molecular formula of C20H16O5 and a molecular weight of 336.3 g/mol . It is recommended to be stored at -20°C for 3 years in powder form and at -80°C for 6 months in solvent .Scientific Research Applications
Antioxidant Activity
Alpinumisoflavone has been identified as a potent antioxidant . It combats oxidative stress, which is a factor in various chronic diseases and aging processes. The compound’s ability to scavenge free radicals and protect cells from oxidative damage makes it valuable in research aimed at understanding and treating conditions related to oxidative stress .
Anti-Cancer Properties
Research has shown that Alpinumisoflavone exhibits significant anti-cancer effects . It impairs mitochondrial respiration in hepatocellular carcinoma cells through oxidative stress and MAPK/PI3K regulation. This leads to the induction of apoptosis, making it a subject of interest for developing new cancer therapies .
Neuroprotective Effects
Alpinumisoflavone has demonstrated neuroprotective effects , suggesting its potential in the treatment and prevention of neurodegenerative diseases. Its ability to protect neuronal cells from damage is crucial for research into diseases like Alzheimer’s and Parkinson’s .
Anti-Inflammatory Activity
The compound’s anti-inflammatory properties are significant for research into chronic inflammation and related diseases. By inhibiting inflammatory pathways, Alpinumisoflavone could be used to understand and treat various inflammatory conditions .
Osteoprotective Effects
Alpinumisoflavone has shown promise in osteoprotection , which is the prevention of bone loss. Its potential applications in osteoporosis research are particularly noteworthy, as it could lead to the development of new treatments for bone density preservation .
Antimicrobial Activity
Studies have indicated that Alpinumisoflavone possesses antimicrobial properties , making it useful in the research of infectious diseases. Its ability to inhibit the growth of bacteria and other pathogens is valuable for the development of new antibiotics .
Endometriosis Treatment
Alpinumisoflavone has been studied for its effects on endometriosis , a painful disorder involving the growth of endometrial tissue outside the uterus. The compound disrupts calcium homeostasis and mitochondrial function in endometriosis cell lines, which could lead to novel treatments .
Estrogenic and Anti-Estrogenic Properties
In research related to hormonal balance, Alpinumisoflavone has shown both estrogenic and anti-estrogenic activities . This duality is significant for studies on hormone-related disorders and could contribute to the development of selective estrogen receptor modulators .
Mechanism of Action
Target of Action
Alpinumisoflavone (AIF) is a natural prenylated isoflavonoid that has been shown to interact with several targets. One of the primary targets of AIF is the human estrogen receptors (ERs) . It has also been reported to interact with the ERK/MAPK and NF-κB pathways .
Mode of Action
AIF’s interaction with its targets leads to a variety of changes. For instance, it stimulates the endogenous ER-estrogen response element (ERE) interaction, thus activating the luciferase reporter gene activity . Furthermore, AIF has been found to inhibit the ERK/MAPK and NF-κB pathways, which play crucial roles in cell proliferation and inflammation .
Biochemical Pathways
AIF affects several biochemical pathways. Its interaction with the ERK/MAPK and NF-κB pathways can lead to the suppression of these pathways, thereby inhibiting cell proliferation and inflammation . Moreover, AIF has been found to depolarize the mitochondrial membrane potential and suppress mitochondrial respiration in hepatocellular carcinoma cells .
Pharmacokinetics
It is known that aif is poorly soluble in water, which can impact its bioavailability
Result of Action
The action of AIF results in a variety of molecular and cellular effects. For instance, it has been found to inhibit cell viability and induce mitochondria-mediated apoptosis via regulation of the Bcl-xL and BAK proteins . Additionally, AIF has been reported to have anti-inflammatory effects, as it can inhibit the production of proinflammatory mediators .
Safety and Hazards
properties
IUPAC Name |
5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-20(2)8-7-13-15(25-20)9-16-17(18(13)22)19(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-10,21-22H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAMSFTXEFSBPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187683 | |
Record name | Alpinumisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34086-50-5 | |
Record name | Alpinumisoflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34086-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alpinumisoflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034086505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alpinumisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALPINUMISOFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q33HOF94Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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